Hydrocortisone butyrate
Overview
Description
Hydrocortisone butyrate is a topical corticosteroid used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash . It is a non-fluorinated hydrocortisone ester . The chemical name is 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-butyrate .
Molecular Structure Analysis
This compound has the molecular formula C25H36O6 and a molecular weight of 432.54 . Its structural formula has been studied and reported .Physical And Chemical Properties Analysis
The solid phase of this compound showed a lower melting point (122°C) and heat of fusion (4.98kcal/mol) than those of Hydrocortisone . The solubility parameter of this compound estimated from the solubility in various solvents was 11.2 (cal/ml) 1/2 .Scientific Research Applications
Therapeutic Efficacy in Dermatological Conditions
Hydrocortisone butyrate, a synthetic corticosteroid, demonstrates significant anti-inflammatory, antieczematous, anti-allergic, and anti-pruritic properties, making it an effective treatment for various acute and chronic skin disorders. Studies highlight its therapeutic effectiveness across different skin conditions, including psoriasis, lichen simplex, and other eczemas and dermatitis that respond well to corticosteroid treatment. It achieves therapeutically effective concentrations in the skin tissues through percutaneous absorption, leading to rapid anti-inflammatory and anti-pruritic effects (Hydrocortisone 17-butyrate, 2018).
Role in Atopic Dermatitis
A study evaluating the efficacy and safety of this compound 0.1% lotion in pediatric subjects with mild to moderate atopic dermatitis (AD) demonstrated significant treatment effects and a favorable safety profile. This finding supports the lotion's use in managing AD in children aged 3 months to 18 years, underlining this compound's role in pediatric dermatological care (Matheson et al., 2008).
Comparison with Other Corticosteroids
Comparative studies have assessed this compound against other corticosteroids. For example, its efficacy was generally indistinguishable from triamcinolone acetonide, fluocinolone acetonide, and betamethasone 17-valerate in patients with eczema or psoriasis. Moreover, hydrocortisone 17-butyrate did not prevent the beneficial effect of systemic tetracycline in facial lesions, suggesting its suitability for long-term facial application (Brogden et al., 2012).
Formulation Optimization
Research on this compound-loaded poly(d,l-lactic-co-glycolic acid) (PLGA) nanoparticles aimed at optimizing encapsulation efficiency, particle size, and drug loading, underscores ongoing efforts to improve delivery mechanisms. Utilizing statistical design, this work signifies advancements in formulation science for enhancing the drug's therapeutic effects and patient compliance (Yang et al., 2014).
Mechanism of Action
Target of Action
Hydrocortisone butyrate primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor can inhibit genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. Reduced cytokine production limits T cell proliferation . Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .
Pharmacokinetics
The pharmacokinetics of this compound, like other corticosteroids, is influenced by several factors, including the vehicle used for delivery, the integrity of the epidermal barrier, and the use of occlusive dressings . .
Result of Action
The action of this compound results in anti-inflammatory and immunosuppressive effects . It is used to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It is also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound . Additionally, the integrity of the epidermal barrier and the use of occlusive dressings can influence the absorption and hence the efficacy of the drug .
Safety and Hazards
Hydrocortisone butyrate can cause skin irritation and serious eye irritation . It can also cause skin thinning/discoloration, acne, extreme/unwanted hair growth, and small red bumps on the skin (folliculitis) . In rare cases, it can be absorbed from the skin into the bloodstream, leading to side effects of too much corticosteroid .
Future Directions
Biochemical Analysis
Biochemical Properties
Hydrocortisone butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing inflammation, itching, and redness . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses cell-mediated immunity by inhibiting genes that code for cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus . Here, it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to changes in gene expression, which in turn influences the biochemical reactions in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is reported that mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver via CYP3A4 . After metabolism, corticosteroids are excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is possible that this medication will be absorbed from the skin into the bloodstream
Subcellular Localization
After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates itself into the cell nucleus This suggests that this compound may be localized in the cell nucleus
properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQMVFGOVHVNG-TUFAYURCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045896 | |
Record name | Hydrocortisone 17-butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
Record name | Hydrocortisone butyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
13609-67-1 | |
Record name | Hydrocortisone butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13609-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone butyrate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013609671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone butyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydrocortisone 17-butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCORTISONE BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RMF7YPWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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